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Compound of Interest

Compound Name: 3-(tert-Butyl)-2-hydroxybenzonitrile

Cat. No.: B2468137

An In-Depth Technical Guide to 3-(tert-Butyl)-2-hydroxybenzonitrile

Executive Summary: 3-(tert-Butyl)-2-hydroxybenzonitrile is a substituted aromatic nitrile with

significant potential as a building block in synthetic chemistry. Its molecular structure, featuring
a sterically influential tert-butyl group ortho to a hydroxyl group and meta to a cyano moiety,
provides a unique combination of electronic and steric properties. This guide details the
compound's core physicochemical characteristics, proposes a robust synthetic pathway,
outlines expected analytical signatures, and explores its potential applications in medicinal
chemistry, catalysis, and materials science. This document is intended for researchers and
drug development professionals seeking to leverage this versatile intermediate in their work.

Introduction: A Unique Molecular Scaffold

3-(tert-Butyl)-2-hydroxybenzonitrile, with the chemical formula C11H13NO, belongs to the
class of hydroxybenzonitriles.[1] The strategic placement of its functional groups—a
nucleophilic hydroxyl group, an electrophilic nitrile, and a bulky, lipophilic tert-butyl group—
makes it an intriguing candidate for constructing more complex molecular architectures. The
ortho-hydroxy-nitrile motif is a known pharmacophore with documented antimicrobial
properties, while the tert-butyl group can enhance metabolic stability and modulate receptor
binding in drug candidates.[2] Its precursor, 3-(tert-Butyl)-2-hydroxybenzaldehyde, is a
cornerstone intermediate for developing sophisticated ligands used in asymmetric catalysis.[3]
This guide provides a comprehensive scientific overview to facilitate the synthesis and
application of this high-potential compound.
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Physicochemical and Structural Properties

The fundamental properties of 3-(tert-Butyl)-2-hydroxybenzonitrile are summarized below.
While experimental data for some properties are limited, reliable predictions based on its
structure provide a solid foundation for experimental design.

Property Value Source
Molecular Formula C11H13NO PubChem[1]
Molecular Weight 175.23 g/mol PubChem[1]
CAS Number 340131-70-6 ChemBKJ4]

3-tert-butyl-2-
IUPAC Name o PubChem[1]
hydroxybenzonitrile

2-hydroxy-3-tert-butyl

Synonyms benzonitrile ChemBK[4]
Melting Point 131-132 °C ChemBK[4]
Boiling Point 276.2 £ 28.0 °C (Predicted) ChemBKI4]
pKa 8.54 + 0.10 (Predicted) ChemBK[4]
Density 1.07 £ 0.1 g/cm3 (Predicted) ChemBK[4]

Synthesis and Mechanistic Insights: A Proposed
Pathway

A robust and logical synthesis of 3-(tert-Butyl)-2-hydroxybenzonitrile can be achieved via a
two-step process starting from the readily available 2-tert-butylphenol. This pathway leverages
a controlled formylation followed by the conversion of the resulting aldehyde to the nitrile via an
oxime intermediate.

Diagram of the Proposed Synthetic Workflow
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Caption: Proposed two-step synthesis of 3-(tert-Butyl)-2-hydroxybenzonitrile.
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Step 1: Ortho-Formylation of 2-tert-Butylphenol

The initial and most critical step is the regioselective formylation of 2-tert-butylphenol to yield 3-
tert-butyl-2-hydroxybenzaldehyde. The hydroxyl group is a strongly activating ortho-, para-
director for electrophilic aromatic substitution. As the para position is sterically unhindered,
careful selection of the formylation method is required to favor substitution at the ortho position
adjacent to the hydroxyl group and meta to the bulky tert-butyl group.

o Rationale for Method Selection: The Duff reaction or magnesium chloride-mediated
formylation with paraformaldehyde is highly effective for achieving ortho-selectivity in
phenols.[4] The chelation of magnesium to the phenolic oxygen directs the electrophile (a
formaldehyde equivalent) to the adjacent ortho position, overcoming the steric hindrance
from the tert-butyl group.

Experimental Protocol:

e To a stirred suspension of 2-tert-butylphenol (1.0 eq), magnesium chloride (2.0 eq), and
paraformaldehyde (2.2 eq) in anhydrous tetrahydrofuran (THF), add triethylamine (2.0 eq)
dropwise at room temperature.

e Heat the reaction mixture to reflux for 3-5 hours. Monitor the reaction progress by Thin Layer
Chromatography (TLC).

e Upon completion, cool the mixture and quench with dilute HCI (1M).

o Extract the product with ethyl acetate. Combine the organic layers, wash with brine, dry over
anhydrous MgSOa4, and concentrate under reduced pressure to yield crude 3-tert-butyl-2-
hydroxybenzaldehyde, which can be purified by column chromatography.[4]

Step 2: Conversion of Aldehyde to Nitrile

The transformation of the aldehyde to the nitrile is a standard and high-yielding process,
typically proceeding through an aldoxime intermediate.

Experimental Protocol:

o Oximation: Dissolve 3-tert-butyl-2-hydroxybenzaldehyde (1.0 eq) in a suitable solvent like
ethanol or pyridine. Add hydroxylamine hydrochloride (1.1-1.5 eq) and stir the mixture at
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room temperature or with gentle heating until the aldehyde is fully consumed (monitored by
TLC).

o Dehydration: Isolate the crude aldoxime. To the aldoxime, add a dehydrating agent such as
acetic anhydride and heat the mixture (e.g., to 100-140 °C) for several hours. Alternative
dehydrating agents include thionyl chloride, copper(ll) sulfate, or various modern catalysts
which can often run under milder conditions.

o Work-up and Purification: After the reaction is complete, cool the mixture and pour it into ice
water to precipitate the product. Collect the solid by filtration, wash thoroughly with water,
and dry. The crude 3-(tert-Butyl)-2-hydroxybenzonitrile can be purified by recrystallization
from a solvent system like ethanol/water.

Spectroscopic Characterization (Predicted)

For a researcher synthesizing this compound, confirmation of its structure is paramount. The
following are the expected key signals in standard spectroscopic analyses.

e H NMR:

o A sharp singlet integrating to 9 protons around 6 1.3-1.5 ppm, corresponding to the
magnetically equivalent protons of the tert-butyl group.

o Three aromatic protons in the range of & 6.8-7.5 ppm, likely exhibiting doublet or triplet
splitting patterns based on their coupling.

o Abroad singlet for the phenolic hydroxyl proton (OH), the chemical shift of which will be
concentration-dependent.

e 13C NMR:
o A signal for the nitrile carbon (C=N) around & 115-120 ppm.
o Signals for the quaternary carbons of the tert-butyl group and the aromatic ring.

o Distinct signals for the six aromatic carbons, including the carbon bearing the hydroxyl
group at a downfield shift (e.g., >4 150 ppm).
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* IR Spectroscopy:

o A sharp, medium-intensity absorption band around 2220-2240 cm~1, characteristic of the
C=N stretch.

o A broad, strong absorption band in the region of 3200-3600 cm~1, corresponding to the O-
H stretch of the phenolic group.

o C-H stretching and aromatic C=C bending absorptions in their typical regions.

Potential Applications and Research Directions

While specific applications for 3-(tert-Butyl)-2-hydroxybenzonitrile are not yet widely
documented, its structure suggests significant potential in several high-value areas, drawing
parallels from its precursor and related isomers.

e Pharmaceutical Intermediates: The 2-hydroxybenzonitrile scaffold is a known
pharmacophore with antimicrobial activity.[2] The addition of the tert-butyl group could
enhance lipophilicity and improve cell membrane penetration, making it a valuable starting
point for developing novel antibiotics or antifungal agents. Furthermore, derivatives of related
hydroxybenzonitriles have been explored for anti-inflammatory and anticancer properties.[2]

e Ligand Synthesis for Catalysis: Its precursor, 3-(tert-butyl)-2-hydroxybenzaldehyde, is a
critical building block for Schiff base ligands.[3] These ligands, when complexed with
transition metals, form powerful catalysts for asymmetric synthesis—a process vital to
modern pharmaceutical manufacturing. 3-(tert-Butyl)-2-hydroxybenzonitrile could be
chemically modified to create novel pincer or bidentate ligands with unique steric and
electronic properties for applications in catalysis.

o Materials Science: The structurally related compound, 3-(tert-butyl)-4-hydroxybenzonitrile, is
an intermediate in the production of antioxidants and polymer stabilizers.[5] The hindered
phenolic structure of the target molecule suggests it could also possess radical-scavenging
properties, making it or its derivatives candidates for developing new antioxidants to protect
materials from degradation.

Safety and Handling Precautions
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No specific safety data sheet (SDS) is available for 3-(tert-Butyl)-2-hydroxybenzonitrile.
Therefore, precautions must be based on structurally related compounds.

o Potential Hazards: Based on the SDS for related hydroxybenzonitriles and benzaldehydes,
this compound should be treated as potentially hazardous.[6][7][8][9] It may cause skin
irritation, serious eye irritation, and respiratory irritation.

o Recommended Handling:
o Work in a well-ventilated fume hood.

o Wear appropriate personal protective equipment (PPE), including safety goggles,
chemical-resistant gloves (e.g., nitrile), and a lab coat.

o Avoid breathing dust or vapors.
o Wash hands thoroughly after handling.

o Store in a tightly sealed container in a cool, dry place.

Conclusion

3-(tert-Butyl)-2-hydroxybenzonitrile is a chemical intermediate with considerable untapped
potential. Its synthesis is achievable through established organic chemistry transformations,
and its unique structure positions it as a valuable building block for future innovations in drug
discovery, catalysis, and material science. This guide provides the foundational knowledge for
researchers to synthesize, characterize, and explore the applications of this promising
molecule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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